1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide
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Overview
Description
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide is a chemical compound with the molecular formula C14H14N4O3 and a molecular weight of 286.293 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide typically involves the reaction of cyclopentapyrazole derivatives with benzylidene hydrazides under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (4-methyl-benzylidene)hydrazide
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2-HO-benzylidene)hydrazide
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (3-MEO-benzylidene)hydrazide
Uniqueness
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (2,4-DI-HO-benzylidene)hydrazide is unique due to its specific substitution pattern on the benzylidene group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H14N4O3 |
---|---|
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c19-9-5-4-8(12(20)6-9)7-15-18-14(21)13-10-2-1-3-11(10)16-17-13/h4-7,19-20H,1-3H2,(H,16,17)(H,18,21)/b15-7+ |
InChI Key |
BDCRYUDBGFDDDV-VIZOYTHASA-N |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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